N-(2-Thiophenesulfonyl)-L-prolinamide

Description

BenchChem offers high-quality N-(2-Thiophenesulfonyl)-L-prolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Thiophenesulfonyl)-L-prolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

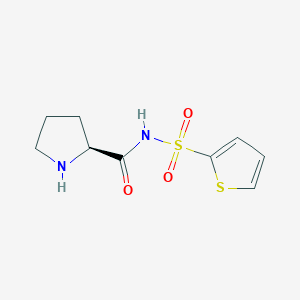

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12)/t7-/m0/s1 |

InChI Key |

LGJKEXWBLODWJF-ZETCQYMHSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide

Abstract

This technical guide provides a detailed examination of the synthetic pathway for N-(2-Thiophenesulfonyl)-L-prolinamide, a valuable chiral organocatalyst. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the successful synthesis of this compound. The guide is structured to follow a logical retrosynthetic approach, breaking down the synthesis into the preparation of two key precursors—L-prolinamide and 2-thiophenesulfonyl chloride—followed by their final coupling to yield the target molecule. Each stage is supported by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

N-(2-Thiophenesulfonyl)-L-prolinamide has emerged as a significant organocatalyst, particularly in facilitating asymmetric aldol reactions, as demonstrated in the enantioselective synthesis of complex molecules like (R)-convolutamydine A.[1][2] Its efficacy stems from the unique stereochemical environment created by the L-proline backbone, electronically influenced by the thiophenesulfonyl group. This guide outlines a robust and well-documented pathway for its synthesis.

A retrosynthetic analysis of the target molecule reveals a primary disconnection at the sulfonamide (S-N) bond. This bond is logically formed through the nucleophilic attack of a primary amine on a sulfonyl chloride. This approach dictates the synthesis of two key intermediates:

-

L-prolinamide (1) : A chiral amine derived from the natural amino acid L-proline.

-

2-Thiophenesulfonyl chloride (2) : An electrophilic sulfonylating agent derived from thiophene.

The overall synthetic strategy is therefore a convergent synthesis, as illustrated below.

Figure 1: Convergent synthesis strategy for N-(2-Thiophenesulfonyl)-L-prolinamide.

Synthesis of Key Intermediates

Pathway I: Synthesis of L-Prolinamide from L-Proline

The synthesis of L-prolinamide from L-proline is a critical step that must preserve the stereochemical integrity of the chiral center. A highly effective method involves the formation of an L-Proline-N-carboxyl-anhydride (NCA) intermediate, which is subsequently subjected to ammonolysis. This pathway avoids harsh conditions that could lead to racemization.

Causality and Expertise: The NCA-based approach is superior to direct amidation of proline, which is challenging due to the zwitterionic nature of the amino acid. The conversion to the NCA serves a dual purpose: it activates the carboxyl group for amidation while simultaneously protecting the secondary amine, preventing side reactions. The use of phosgene equivalents like triphosgene is a standard and efficient method for generating the necessary acyl chloride intermediate for cyclization.

Figure 2: Workflow for the synthesis of L-prolinamide via the NCA intermediate.

Experimental Protocol: L-Prolinamide Synthesis [1]

-

Step A: Formation of L-Proline Carbamyl Chloride

-

In a dry 500 mL three-neck flask under a nitrogen atmosphere, add 250 mL of anhydrous tetrahydrofuran (THF).

-

Add L-proline (15 g, 0.13 mol) and triphosgene (13.5 g, 0.046 mol) at 20-25 °C to form a suspension.

-

While stirring, slowly heat the suspension to 30-40 °C and maintain this temperature for approximately 70-90 minutes, or until the reaction mixture becomes a clear, transparent solution.

-

Continue stirring at a constant temperature for an additional 30 minutes to ensure complete formation of L-proline carbamyl chloride.

-

Concentrate the solution under reduced pressure to remove the generated HCl gas.

-

-

Step B: Cyclization to L-Proline-N-carboxyl-anhydride (NCA)

-

Cool the resulting solution to 0 °C.

-

Slowly add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature between 0-5 °C. The triethylamine acts as a base to neutralize HCl and promote intramolecular condensation.

-

Continue stirring the mixture at 0-5 °C for another 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Filter the mixture under a nitrogen atmosphere to remove the solid triethylamine hydrochloride. The filtrate contains the desired L-Proline-NCA in THF.

-

-

Step C: Ammonolysis to L-Prolinamide

-

To the L-Proline-NCA solution, add 25% (w/v) aqueous ammonia solution dropwise at a controlled temperature of 30-40 °C.

-

Monitor the reaction by HPLC to confirm the complete consumption of the NCA intermediate.

-

Upon completion, cool the reaction to 20 °C, saturate with sodium chloride, and extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude L-prolinamide as a white solid.

-

| Parameter | Value/Condition | Source |

| Starting Material | L-Proline | [1] |

| Key Reagents | Triphosgene, Triethylamine, Ammonia | [1] |

| Solvent | Anhydrous THF, Dichloromethane | [1] |

| Temperature | 0 °C to 40 °C (stage-dependent) | [1] |

| Typical Crude Yield | ~78.5% | [1] |

| Typical Purity (Crude) | ~95.3% | [1] |

Table 1: Summary of reaction parameters for L-prolinamide synthesis.

Pathway II: Synthesis of 2-Thiophenesulfonyl Chloride

2-Thiophenesulfonyl chloride is a key electrophile. While thiophene can be sensitive to strong acids, a reliable method for its preparation involves direct chlorosulfonation using a pre-formed N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex.[3]

Causality and Expertise: Direct chlorosulfonation with agents like chlorosulfonic acid can lead to polymerization and the formation of thiophenesulfonic acids as byproducts with acid-sensitive substrates like thiophene.[3] The DMF-SO₂Cl₂ complex is a milder, more controlled electrophilic agent that favors the direct formation of the desired sulfonyl chloride, simplifying the procedure and workup.

Experimental Protocol: 2-Thiophenesulfonyl Chloride Synthesis [3]

-

Step A: Preparation of the DMF-SO₂Cl₂ Complex

-

In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (9.5 g, 0.13 mol).

-

With shaking or vigorous stirring, add freshly distilled sulfuryl chloride (SO₂Cl₂) (17.6 g, 0.13 mol) dropwise. Maintain the internal temperature below 25 °C during the addition.

-

A hygroscopic solid complex will form within 10 minutes. Keep the mixture at this temperature for an additional 30 minutes.

-

-

Step B: Chlorosulfonation of Thiophene

-

To the prepared complex, add thiophene (8.4 g, 0.1 mol).

-

Heat the mixture on a water bath to 95-98 °C for 1 hour with occasional shaking.

-

After cooling, pour the viscous brown mixture into a beaker of ice water.

-

Extract the product with chloroform (CHCl₃).

-

Wash the chloroform solution successively with water, 5% sodium bicarbonate (NaHCO₃) solution, and finally water.

-

Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

-

Evaporate the solvent to leave a liquid residue.

-

-

Step C: Purification

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 88–93 °C / 2.5 mmHg to obtain pure 2-thiophenesulfonyl chloride.[3]

-

| Parameter | Value/Condition | Source |

| Starting Material | Thiophene | [3] |

| Key Reagents | DMF, Sulfuryl Chloride (SO₂Cl₂) | [3] |

| Temperature | <25 °C (complex formation), 95-98 °C (reaction) | [3] |

| Purification | Vacuum Distillation | [3] |

| Boiling Point | 130-132 °C / 14 mmHg | [4] |

| Melting Point | 30-32 °C | [4] |

Table 2: Summary of reaction parameters for 2-thiophenesulfonyl chloride synthesis.

Final Coupling: Synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide

The final step is a classic sulfonamide bond formation. The nucleophilic primary amine of L-prolinamide attacks the electrophilic sulfur atom of 2-thiophenesulfonyl chloride, displacing the chloride leaving group. The reaction requires a non-nucleophilic base to quench the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Causality and Expertise: The choice of base is critical. A tertiary amine like triethylamine or pyridine is ideal as it is sufficiently basic to neutralize HCl but is too sterically hindered to compete with L-prolinamide as a nucleophile. The reaction is typically run at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions. Anhydrous aprotic solvents like dichloromethane (DCM) or THF are used to prevent hydrolysis of the reactive sulfonyl chloride.

Figure 3: Experimental workflow for the final coupling reaction.

Experimental Protocol: Final Coupling (Representative)

Note: This is a representative protocol based on standard procedures for sulfonamide synthesis, as the exact conditions from the primary literature[1] are not fully detailed in the available abstracts. This protocol is designed to be robust and effective.

-

Reaction Setup

-

Dissolve L-prolinamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride

-

In a separate flask, dissolve 2-thiophenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the 2-thiophenesulfonyl chloride solution dropwise to the cooled L-prolinamide solution over 15-20 minutes.

-

-

Reaction and Monitoring

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-prolinamide is consumed.

-

-

Workup and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield N-(2-Thiophenesulfonyl)-L-prolinamide as a white to light yellow solid.[4]

-

Safety and Handling

-

Triphosgene/Phosgene Equivalents: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sulfuryl Chloride and 2-Thiophenesulfonyl Chloride: Corrosive and moisture-sensitive.[5] These reagents react with water to release corrosive acids. Handle under anhydrous conditions and in a fume hood.

-

Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-tested solvent. Dichloromethane is a suspected carcinogen. Handle all solvents with appropriate care.

Conclusion

The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide is a well-defined process achievable through a convergent strategy. The successful execution of this synthesis relies on the careful preparation of two key intermediates, L-prolinamide and 2-thiophenesulfonyl chloride, followed by a standard sulfonamide coupling. By understanding the chemical rationale behind each step—from the activation of L-proline via an NCA intermediate to the controlled chlorosulfonation of thiophene—researchers can reliably produce this valuable organocatalyst for applications in asymmetric synthesis. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for achieving high yields and purity.

References

-

Nakamura, S., Hara, N., Nakashima, H., Kubo, K., Shibata, N., & Toru, T. (2008). Enantioselective synthesis of (R)-convolutamydine A with new N-heteroarylsulfonylprolinamides. Chemistry (Weinheim an der Bergstrasse, Germany), 14(27), 8079–8081. [Link]

-

Sotoyama, T., Hara, S., & Suzuki, H. (1979). A Simple and Convenient Procedure for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 52(6), 1865-1866. [Link]

-

Nagoya Institute of Technology Repository. (2009). Enantioselective synthesis of (R)-convolutamydine a with new N-heteroarylsulfonylprolinamides. [Link]

- Google Patents. (2014).

-

PrepChem.com. (n.d.). Synthesis of D. 2-Chlorosulfonyl-thiophene. Retrieved from [Link]

-

ChemBK. (2024). 2-Thiophenesulfonyl chloride. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Thiophenesulfonyl)-L-prolinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known characteristics and the critical methodologies for determining the full physicochemical profile of N-(2-Thiophenesulfonyl)-L-prolinamide. As a molecule of interest in catalysis and medicinal chemistry, a thorough understanding of its properties is paramount for its effective application and development.[1]

Introduction and Molecular Overview

N-(2-Thiophenesulfonyl)-L-prolinamide is a chiral organocatalyst belonging to the prolinamide family. Its structure integrates a thiophene-2-sulfonyl group with the L-prolinamide scaffold. This unique combination of a heterocyclic aromatic sulfonamide with a chiral amino acid derivative imparts specific stereochemical and electronic properties, making it a valuable tool in asymmetric synthesis, particularly in aldol reactions.[2][3] The sulfonyl group enhances its reactivity and solubility in various solvents, while the thiophene moiety contributes to its electronic characteristics.[1]

Table 1: General Properties of N-(2-Thiophenesulfonyl)-L-prolinamide

| Property | Value | Source |

| CAS Number | 1089663-51-3 | [4] |

| Molecular Formula | C9H12N2O3S2 | [4] |

| Molecular Weight | 260.33 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Purity | >98.0% (by HPLC) | [4][5] |

| Storage | Room temperature, recommended <15°C in a cool, dark place | [5] |

Synthesis Pathway

The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of L-prolinamide with 2-thiophenesulfonyl chloride. A general synthetic approach for related sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

A plausible synthetic route, based on general procedures for similar compounds, is outlined below.[6][7]

Caption: General synthesis pathway for N-(2-Thiophenesulfonyl)-L-prolinamide.

Ionization Constant (pKa) Determination

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and biological activity. N-(2-Thiophenesulfonyl)-L-prolinamide possesses a sulfonamide proton which is expected to be acidic.

Rationale for Method Selection

Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[8] This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[8][9]

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[9]

-

Sample Preparation: Prepare a solution of N-(2-Thiophenesulfonyl)-L-prolinamide (e.g., 1 mM) in a suitable solvent.[9] Given the potential for low water solubility, a co-solvent system (e.g., methanol-water) may be necessary. It is crucial to note that the presence of a co-solvent will yield an apparent pKa (pKaapp) that can be extrapolated to aqueous conditions.[8]

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds or the determination of higher pKa values.[9]

-

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acidic species has been neutralized. Alternatively, the second derivative of the titration curve can be used to accurately identify the equivalence point.[10]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD) Assessment

Lipophilicity is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Rationale for Method Selection

The shake-flask method is considered the definitive technique for LogP/LogD determination.[11][12] However, it can be time-consuming. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), offer a faster alternative by correlating retention time with known LogP values of standard compounds.[11][13]

Experimental Protocol: Shake-Flask Method

-

Preparation: Prepare a stock solution of N-(2-Thiophenesulfonyl)-L-prolinamide in the phase in which it is more soluble (likely n-octanol).

-

Partitioning:

-

Add a known volume of the stock solution to a mixture of n-octanol and a suitable aqueous buffer (pH 7.4 for LogD determination) in a separatory funnel.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.[12]

Experimental Protocol: RP-HPTLC Method

-

Stationary Phase: Use reversed-phase HPTLC plates (e.g., RP-18 F254s).[14]

-

Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and water.[14]

-

Sample and Standards Application: Apply spots of the test compound and a series of reference compounds with known LogP values to the HPTLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Data Acquisition: Determine the Rf values for all spots. Calculate the RM value using the formula: RM = log((1/Rf) - 1).

-

Correlation and Calculation:

-

For each mobile phase composition, plot the RM values of the standard compounds against their known LogP values.

-

Extrapolate the linear regression to determine the RM0 value (the y-intercept), which corresponds to the RM value in pure water.

-

Plot the RM0 values against the known LogP values of the standards to create a calibration curve.

-

Determine the LogP of N-(2-Thiophenesulfonyl)-L-prolinamide from its RM0 value using the calibration curve.[14][15]

-

Solubility Determination

Solubility is a critical property that affects a drug's bioavailability and formulation. It is important to assess both kinetic and thermodynamic solubility.[16][17]

Rationale for Method Selection

Kinetic solubility assays are high-throughput and suitable for early-stage screening, providing an estimate of solubility from a DMSO stock solution.[17] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is considered the gold standard.[17]

Experimental Protocol: Kinetic Solubility

-

Sample Preparation: Prepare a high-concentration stock solution of N-(2-Thiophenesulfonyl)-L-prolinamide in DMSO (e.g., 10 mM).

-

Assay:

-

Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

-

Analysis: Measure the turbidity of the solution using a plate reader at a specific wavelength (e.g., 620 nm) to detect precipitation.[17] The concentration at which precipitation is observed is the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid N-(2-Thiophenesulfonyl)-L-prolinamide to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[18]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method.

Caption: Workflows for kinetic and thermodynamic solubility determination.

Chemical Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[19][20] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[20][21]

Rationale for Stress Conditions

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products and pathways.[20][22]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of N-(2-Thiophenesulfonyl)-L-prolinamide (e.g., 1 mg/mL) in a suitable solvent system.[21]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat the sample with 3% H2O2 at room temperature.[21]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.

-

The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a detectable level without complete degradation of the parent compound.[21]

-

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH, RT | Up to 7 days |

| Oxidation | 3% H2O2, RT | Up to 7 days |

| Thermal | 80°C (solid and solution) | Up to 7 days |

| Photolytic | ICH Q1B conditions | - |

Application in Asymmetric Catalysis

N-(2-Thiophenesulfonyl)-L-prolinamide has been identified as an effective organocatalyst for asymmetric aldol reactions. The proposed mechanism involves the formation of an enamine intermediate between the prolinamide and a ketone (e.g., acetone). The aldehyde then approaches this intermediate, and the stereochemical outcome is directed by the chiral environment of the catalyst, with hydrogen bonding playing a crucial role in the transition state.[2][23]

Caption: Simplified mechanism of the asymmetric aldol reaction catalyzed by N-(2-Thiophenesulfonyl)-L-prolinamide.

Conclusion

This technical guide has synthesized the available information on N-(2-Thiophenesulfonyl)-L-prolinamide and provided a comprehensive framework of experimental protocols for the determination of its essential physicochemical properties. While specific experimental values for pKa, LogP, solubility, and stability are not yet widely published, the methodologies outlined herein, grounded in established analytical techniques for similar compounds, provide a robust roadmap for researchers. A thorough characterization of these properties is indispensable for advancing the application of this promising molecule in both synthetic chemistry and drug discovery.

References

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved February 17, 2026, from [Link]

-

Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890. [Link]

-

Stypuła-Trębas, S., & Płonka, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 503. [Link]

-

LogP / LogD shake-flask method v1. (2020). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Patel, H. P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5734. [Link]

-

Wang, W., Li, H., & Wang, J. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5475-5480. [Link]

-

Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 147, 293-299. [Link]

-

Shake Flask Method. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

-

Ye, L., Du, G., Zhou, L., Wang, Y., Jiang, L. (2017). Asymmetric Aldol Reactions Catalyzed by L-Prolinamide Functionalized Poly(2-oxazoline) Derivatives in Aqueous Media. Macromolecular Symposia, 372(1), 1600115. [Link]

-

Kowalczuk, D., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]

-

CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). USDA. Retrieved February 17, 2026, from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

-

Sulfonamide Antibiotics Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved February 17, 2026, from [Link]

-

Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). [Link]

-

Hussain, F., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 11, 137-146. [Link]

-

Ding, Z., et al. (2005). Asymmetric direct aldol reaction catalyzed by an l-prolinamide derivative: considerable improvement of the catalytic efficiency in the ionic liquid. Chemical Communications, (27), 3421-3423. [Link]

-

Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved February 17, 2026, from [Link]

-

Bell, F., Durand, C., & Urban, N. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved February 17, 2026, from [Link]

-

N-(2-Thiophenesulfonyl)-L-Prolinamide 98.0%(HPLC). (n.d.). Pure Synth. Retrieved February 17, 2026, from [Link]

-

Czyrski, A. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3567. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]

-

Aqueous Solubility Assays. (2025, July 31). Creative Bioarray. Retrieved February 17, 2026, from [Link]

-

Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2019, April 15). Amazon S3. Retrieved February 17, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 17, 2026, from [Link]

-

Pallicer, J. M., et al. (2018). RPTLC determination of log P of structurally diverse neutral compounds. Journal of Pharmaceutical and Biomedical Analysis, 155, 214-221. [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved February 17, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 17, 2026, from [Link]

-

Hawe, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved February 17, 2026, from [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Dołowy, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2469. [Link]

-

The values of LogP determined with experimental (LogP HPTLC ) and computational methods. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved February 17, 2026, from [Link]

-

Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

-

2-Thiophenesulfonamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

- A kind of synthetic method of L prolineamides. (CN107641092A). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pnas.org [pnas.org]

- 3. Asymmetric direct aldol reaction catalyzed by an l-prolinamide derivative: considerable improvement of the catalytic efficiency in the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pure-synth.com [pure-synth.com]

- 5. N-(2-Thiophenesulfonyl)-L-prolinamide | 1089663-51-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 7. CN107641092A - A kind of synthetic method of L prolineamides - Google Patents [patents.google.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. scispace.com [scispace.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. onyxipca.com [onyxipca.com]

- 23. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Thiophenesulfonyl)-L-prolinamide

CAS Number: 1089663-51-3

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-Thiophenesulfonyl)-L-prolinamide is a chiral organocatalyst that has garnered attention in the field of asymmetric synthesis. Its structure, which combines the rigid pyrrolidine ring of L-proline with an electron-withdrawing 2-thiophenesulfonyl group, makes it an effective catalyst for various chemical transformations, most notably carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanism of action in asymmetric catalysis, and a detailed experimental protocol for its application in a key reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

N-(2-Thiophenesulfonyl)-L-prolinamide is a white to light yellow crystalline solid.[1] Its molecular structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1089663-51-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₃S₂ | [1] |

| Molecular Weight | 260.33 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Purity | Typically >98.0% (HPLC) | |

| Storage | Room temperature, in a cool, dark place |

Synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide

Step 1: Synthesis of L-Prolinamide

L-prolinamide is a key intermediate and can be synthesized from L-proline. A common method involves the esterification of L-proline followed by amidation.

-

Reaction: L-proline is first converted to its methyl or ethyl ester, typically by reaction with thionyl chloride in the corresponding alcohol. The resulting proline ester hydrochloride is then subjected to ammonolysis, where it is treated with ammonia in an appropriate solvent to yield L-prolinamide.[2]

Step 2: Sulfonylation of L-Prolinamide

The final step involves the reaction of L-prolinamide with 2-thiophenesulfonyl chloride.

-

Reaction: L-prolinamide is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to act as an acid scavenger. 2-Thiophenesulfonyl chloride, dissolved in the same solvent, is then added dropwise at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction mixture is typically stirred for several hours, allowing it to warm to room temperature. After completion, the reaction is quenched, and the product is purified by column chromatography.

Mechanism of Action in Asymmetric Catalysis

N-(2-Thiophenesulfonyl)-L-prolinamide functions as an organocatalyst, primarily through an enamine-based catalytic cycle, similar to that of L-proline and other prolinamide derivatives.[3] The key to its catalytic activity and stereocontrol lies in the interplay between the secondary amine of the proline ring and the acidic proton of the sulfonamide group.

The proposed catalytic cycle for an aldol reaction is as follows:

-

Enamine Formation: The secondary amine of the catalyst reacts with a ketone (the aldol donor) to form a chiral enamine intermediate.

-

Hydrogen Bonding and Activation: The acidic N-H proton of the sulfonamide group forms a hydrogen bond with the carbonyl oxygen of the aldehyde (the aldol acceptor). This interaction activates the aldehyde, making it more electrophilic, and orients it for a stereoselective attack.

-

Carbon-Carbon Bond Formation: The enamine attacks the activated aldehyde from a specific face, leading to the formation of a new carbon-carbon bond with high stereocontrol.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst, which can then enter another catalytic cycle.

// Nodes Catalyst [label="Catalyst"]; Ketone [label="Ketone"]; Enamine [label="Chiral Enamine"]; Aldehyde [label="Aldehyde"]; TransitionState [label="[Transition State]\n(H-Bonding)", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; Iminium [label="Iminium Ion"]; Product [label="Aldol Product"];

// Edges Catalyst -> Enamine [label="+ Ketone\n- H₂O"]; Enamine -> TransitionState; Aldehyde -> TransitionState; TransitionState -> Iminium; Iminium -> Product [label="+ H₂O"]; Product -> Catalyst [style=invis]; Iminium -> Catalyst [label="- Product"]; } . Caption: Proposed catalytic cycle for the aldol reaction catalyzed by N-(2-Thiophenesulfonyl)-L-prolinamide.

Applications in Asymmetric Synthesis

N-(2-Thiophenesulfonyl)-L-prolinamide has been successfully employed as an organocatalyst in asymmetric aldol reactions. A notable example is its use in the enantioselective synthesis of (R)-convolutamydine A.

Experimental Protocol: Enantioselective Synthesis of (R)-Convolutamydine A[2]

This protocol details the asymmetric aldol reaction between 4,6-dibromoisatin and acetone, catalyzed by the TFA salt of N-(2-thiophenesulfonyl)-L-prolinamide.

Materials:

-

4,6-Dibromoisatin

-

N-(2-thiophenesulfonyl)-L-prolinamide TFA salt

-

Acetone

-

Water

-

Hexane

-

Ethyl acetate

Procedure:

-

To a mixture of N-(2-thiophenesulfonyl)-L-prolinamide TFA salt (1.5 mg, 0.004 mmol) and water (14 µL, 0.8 mmol) in acetone (1.2 mL, 16.4 mmol) at 0 °C, add 4,6-dibromoisatin (25 mg, 0.082 mmol).

-

Stir the resulting mixture at 0 °C for 8 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate (1:1) as the eluent.

-

The product, (R)-convolutamydine, is obtained with high yield and enantioselectivity.

| Product | Yield | Enantiomeric Excess (ee) |

| (R)-convolutamydine | 99% | 95% |

Spectroscopic Data

-

¹H NMR: Protons of the proline ring, aromatic protons of the thiophene ring, and the amide and sulfonamide N-H protons.

-

¹³C NMR: Carbon signals corresponding to the proline ring, the thiophene ring, and the amide carbonyl carbon.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the sulfonyl group and fragments of the proline ring.

Researchers are advised to acquire and interpret their own analytical data for structural confirmation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for N-(2-Thiophenesulfonyl)-L-prolinamide is not widely available. However, based on data for structurally related compounds such as 2-thiophenesulfonamide and other L-prolinamide derivatives, the following general precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is imperative to consult the specific safety data provided by the supplier before handling this compound.

Conclusion

N-(2-Thiophenesulfonyl)-L-prolinamide is a valuable chiral organocatalyst for asymmetric synthesis. Its straightforward, modular synthesis and its ability to effectively catalyze important carbon-carbon bond-forming reactions with high stereoselectivity make it a useful tool for organic chemists in both academic and industrial research. Further exploration of its catalytic potential in other asymmetric transformations is a promising area for future investigation.

References

-

CAS 1089663-51-3 N-(2-Thiophenesulfonyl)-L-prolinamide. (n.d.). Autech Industry Co.,Ltd. Retrieved February 13, 2024, from [Link]

-

N-(2-Thiophenesulfonyl)-L-Prolinamide 98.0%(HPLC). (n.d.). Pure Synth. Retrieved February 13, 2024, from [Link]

-

N-(2-Thiophenesulfonyl)-L-prolinamide | CORTEX BIOCHEM. (n.d.). Retrieved February 13, 2024, from [Link]

-

Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5755–5760. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(24), 8763. [Link]

- CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents. (n.d.).

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Sami Publishing Company. [Link]

-

Synthesis and Biological Evaluation of Proline Derived Sulphonamides. (2023). Quest Journals. [Link]

-

Studies on the Effects of L-Prolinamide, 5-OXO-L-Prolyl-L-Phenylanyl-4-Hydroxy Compound Produced by Pseudomonas Fluorescence against Cell Wall Protein (3GNU Receptor) of Pythium SPP MTCC 10247. (2016). ResearchGate. [Link]

-

Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. (2011). Molecules, 16(6), 4623-4642. [Link]

- CN107641092A - A kind of synthetic method of L prolineamides - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to the Molecular Structure of N-(2-Thiophenesulfonyl)-L-prolinamide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and application of N-(2-Thiophenesulfonyl)-L-prolinamide, a chiral organocatalyst of significant interest in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Unveiling a Versatile Chiral Catalyst

N-(2-Thiophenesulfonyl)-L-prolinamide, with the chemical formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol , has emerged as a powerful proline-based organocatalyst.[1][2] Its unique molecular architecture, combining the rigid, chiral scaffold of L-prolinamide with the electron-withdrawing and sterically influential 2-thiophenesulfonyl group, imparts remarkable catalytic activity and stereoselectivity in a variety of asymmetric transformations. This guide will delve into the detailed molecular structure, the rationale behind its synthesis, and its proven applications, providing a robust resource for its effective utilization in research and development.

Table 1: Physicochemical Properties of N-(2-Thiophenesulfonyl)-L-prolinamide

| Property | Value | Source |

| CAS Number | 1089663-51-3 | [1] |

| Molecular Formula | C9H12N2O3S2 | [1] |

| Molecular Weight | 260.33 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

| Storage | Store at room temperature in a cool, dark place (<15°C) | [3] |

Synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide: A Step-by-Step Protocol

The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide is achieved through the coupling of L-prolinamide with 2-thiophenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides. The following protocol is based on established methods for sulfonamide synthesis and insights from related literature.

Rationale for Experimental Choices

The choice of reactants is straightforward: L-prolinamide provides the chiral backbone and the catalytically active secondary amine, while 2-thiophenesulfonyl chloride introduces the key sulfonyl moiety that modulates the catalyst's electronic and steric properties. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion and preventing the protonation of the starting amine. Dichloromethane is a common solvent for such reactions due to its inertness and ability to dissolve both reactants. The reaction is typically performed at a low temperature to control the exothermicity of the reaction and minimize side products.

Experimental Protocol

Materials:

-

L-Prolinamide

-

2-Thiophenesulfonyl chloride

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-prolinamide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 2-thiophenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(2-Thiophenesulfonyl)-L-prolinamide as a solid.

Diagram 1: Synthesis Workflow

Caption: A schematic workflow for the synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide.

Molecular Structure Elucidation

The definitive structure of N-(2-Thiophenesulfonyl)-L-prolinamide is confirmed through a combination of spectroscopic techniques. While a public crystal structure is not available, the connectivity and stereochemistry can be unambiguously determined by NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-Thiophenesulfonyl)-L-prolinamide is expected to show distinct signals for the protons of the thiophene ring, the proline ring, and the amide group. The three protons on the thiophene ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the proline ring will exhibit complex multiplets in the aliphatic region (δ 1.5-4.5 ppm). The amide protons will appear as two distinct signals, typically as broad singlets, in the downfield region (δ 5.0-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide will be observed in the downfield region (δ 170-180 ppm). The carbon atoms of the thiophene ring will appear in the aromatic region (δ 120-140 ppm). The four carbon atoms of the proline ring will be found in the aliphatic region (δ 20-65 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Thiophene C3 | ~7.2 | ~127 |

| Thiophene C4 | ~7.1 | ~126 |

| Thiophene C5 | ~7.6 | ~132 |

| Proline Cα | ~4.3 | ~61 |

| Proline Cβ | ~2.0, ~2.3 | ~30 |

| Proline Cγ | ~1.9 | ~25 |

| Proline Cδ | ~3.5 | ~47 |

| Amide C=O | - | ~175 |

| Amide NH₂ | ~7.0, ~7.5 | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of N-(2-Thiophenesulfonyl)-L-prolinamide is expected to show characteristic absorption bands for the N-H, C=O, and S=O stretching vibrations.

-

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group (Amide I band).

-

S=O Stretching: Two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are indicative of the sulfonyl group.

-

C-H Stretching: Bands around 3100 cm⁻¹ for the aromatic C-H of the thiophene ring and below 3000 cm⁻¹ for the aliphatic C-H of the proline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-(2-Thiophenesulfonyl)-L-prolinamide, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight of 260.33. The fragmentation pattern would likely involve the cleavage of the sulfonamide bond and fragmentation of the proline and thiophene rings.

Mechanism of Action in Asymmetric Catalysis

N-(2-Thiophenesulfonyl)-L-prolinamide functions as an organocatalyst primarily through an enamine-iminium catalytic cycle, a well-established mechanism for proline and its derivatives in asymmetric aldol and related reactions.

Diagram 2: Catalytic Cycle of N-(2-Thiophenesulfonyl)-L-prolinamide in an Aldol Reaction

Caption: The enamine-iminium catalytic cycle for an asymmetric aldol reaction catalyzed by N-(2-Thiophenesulfonyl)-L-prolinamide.

The catalytic cycle can be broken down into the following key steps:

-

Enamine Formation: The secondary amine of the proline moiety reacts with a ketone substrate to form a chiral enamine intermediate. This step is crucial as it activates the ketone and establishes the chiral environment for the subsequent bond formation.

-

Carbon-Carbon Bond Formation: The enamine then attacks the electrophilic aldehyde substrate. The stereochemical outcome of this step is controlled by the steric and electronic properties of the catalyst. The bulky 2-thiophenesulfonyl group plays a key role in directing the approach of the aldehyde, leading to high enantioselectivity.

-

Iminium Ion Formation and Hydrolysis: The resulting intermediate forms an iminium ion, which is then hydrolyzed by water to release the aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

The N-H proton of the prolinamide moiety is also believed to play a crucial role in activating the aldehyde through hydrogen bonding, further enhancing the reactivity and stereoselectivity of the reaction.

Applications in Asymmetric Synthesis

The primary application of N-(2-Thiophenesulfonyl)-L-prolinamide is as a highly effective organocatalyst in asymmetric aldol reactions. A notable example is its use in the enantioselective synthesis of (R)-convolutamydine A.[3]

Experimental Protocol: Synthesis of (R)-Convolutamydine A

The following protocol demonstrates the practical application of N-(2-Thiophenesulfonyl)-L-prolinamide as a catalyst.[3]

Materials:

-

4,6-Dibromoisatin

-

N-(2-Thiophenesulfonyl)-L-prolinamide TFA salt

-

Water

-

Acetone

-

Hexane

-

Ethyl acetate

Procedure:

-

To a mixture of N-(2-thiophenesulfonyl)-L-prolinamide TFA salt (1.5 mg, 0.004 mmol) and water (14 µL, 0.8 mmol) in acetone (1.2 mL, 16.4 mmol) at 0 °C, add 4,6-dibromoisatin (25 mg, 0.082 mmol).

-

Stir the mixture for 8 hours at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (hexane:EtOAc = 1:1) to yield (R)-convolutamydine A (29.6 mg, 99% yield, 95% ee).[3]

This protocol highlights the catalyst's ability to operate at low catalyst loadings and achieve high yields and excellent enantioselectivities.

Conclusion

N-(2-Thiophenesulfonyl)-L-prolinamide is a well-defined and highly effective chiral organocatalyst. Its molecular structure, characterized by the synergistic interplay between the L-prolinamide scaffold and the 2-thiophenesulfonyl group, has been elucidated through a combination of spectroscopic methods. The straightforward synthesis and demonstrated efficacy in asymmetric aldol reactions make it a valuable tool for synthetic chemists in academia and industry. This guide provides the foundational knowledge required for the confident application of this catalyst in the synthesis of complex, enantioenriched molecules.

References

-

Nakamura, S., Hara, N., Nakashima, H., Kubo, K., Shibata, N., & Toru, T. (2008). Enantioselective Synthesis of (R)-Convolutamydine A with New N-Heteroarylsulfonylprolinamides. Chemistry – A European Journal, 14(27), 8079–8081. [Link]

-

PureSynth Research Chemicals. N-(2-Thiophenesulfonyl)-L-Prolinamide 98.0%(HPLC). [Link]

-

Cortex Biochem. N-(2-Thiophenesulfonyl)-L-prolinamide. [Link]

Sources

The Rise of the Acyl Sulfonamide: A Technical Guide to N-Sulfonyl Prolinamides

The following technical guide details the discovery, evolution, and application of

Introduction: The "Privileged" Scaffold

In the landscape of functional group chemistry, few moieties have demonstrated the versatility of the

-

Asymmetric Organocatalysis: By replacing the carboxylic acid of proline with a more soluble, tunable, and acidic proton donor.

-

Medicinal Chemistry: By serving as a bioisostere of the carboxylic acid, offering superior pharmacokinetics and binding affinity in protease inhibitors (e.g., HCV drugs).

This guide dissects the discovery, mechanistic logic, and synthetic protocols of this scaffold.

Structural Definition & Nomenclature

To ensure scientific accuracy, we must distinguish the active species from its precursors.

| Type | Structure | Description | Utility |

| Type A | Sulfonyl group on pyrrolidine nitrogen ( | Protected intermediate; NOT an enamine catalyst. | |

| Type B | Sulfonyl group on amide nitrogen ( | The Active Catalyst/Drug. Free | |

| Type C | Sulfonamido-Prolinamide | Sulfonamide on side chain. | Rare; specialized ligand. |

This guide focuses exclusively on Type B , the catalytically and therapeutically active species.

The Organocatalysis Revolution

The "Acidity Gap" in Proline Catalysis

In the early 2000s, L-proline was established as a "universal" organocatalyst (Hajos-Parrish-Eder-Sauer-Wiechert reaction). However, it suffered from two critical limitations:

-

Solubility: The zwitterionic nature of proline (ammonium carboxylate) made it insoluble in many non-polar organic solvents (e.g., toluene, DCM).

-

Acidity (pKa): The carboxylic acid (pKa ~4.8) was sometimes insufficiently acidic to activate less reactive electrophiles via hydrogen bonding in the transition state.

The Discovery (2004–2010)

Researchers hypothesized that the

-

2004 (Berkessel et al.): Reported the first use of proline

-sulfonyl amides for the asymmetric aldol reaction.[1] They demonstrated that these catalysts could operate in organic solvents where proline failed. -

2005 (Ley et al.): Expanded the scope, identifying the N-methylsulfonyl and N-phenylsulfonyl prolinamides as robust catalysts.

-

2010 (Yang & Carter - "Hua Cat"): Developed

-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. The dodecyl chain provided extreme lipophilicity, allowing reactions in neat conditions or non-polar media with high enantioselectivity.

Mechanistic Causality

The superiority of

-

Enamine Formation: The free pyrrolidine nitrogen condenses with the ketone substrate to form an enamine.

-

H-Bond Activation: The

-sulfonyl amide proton ( -

pKa Modulation: The electron-withdrawing sulfonyl group lowers the pKa of the amide proton to ~3.5–4.5 (vs. ~17 for standard amides). This stronger H-bond stabilizes the transition state more effectively than a standard amide.

Caption: The catalytic cycle showing enamine formation followed by electrophile activation via the acidic N-sulfonyl amide proton.

Medicinal Chemistry: The Bioisostere

In drug discovery, the

The Carboxylic Acid Bioisostere

Drug developers often replace carboxylic acids with acyl sulfonamides to:

-

Improve Permeability: Reduce the polarity associated with ionized carboxylates.

-

Maintain pKa: The pKa (3.5–4.5) ensures the group is ionized at physiological pH (7.4), allowing for electrostatic interactions with positively charged protein residues (e.g., Arginine).

-

Enhance Binding: The sulfonyl group offers additional hydrogen bond acceptors (the two oxygens).

Case Study: HCV Protease Inhibitors

The most commercially significant application of this scaffold is in Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

-

Target: The NS3 protease active site contains an oxyanion hole and a catalytic triad (His57, Asp81, Ser139).

-

The Drug: Asunaprevir (BMS-650032) .

-

The Role of Sulfonyl Prolinamide: The C-terminal carboxylic acid of the peptide substrate was replaced with a cyclopropyl acyl sulfonamide .

Synthetic Methodologies

The synthesis of

Protocol: Coupling via EDC/DMAP (Standard)

This method is robust for most sulfonamides.

Reagents:

- -Boc-L-Proline (1.0 equiv)

-

Sulfonamide (

) (1.1 equiv) -

EDC

HCl (1.2 equiv) -

DMAP (1.2 equiv)

-

DCM (Solvent)

Step-by-Step Protocol:

-

Dissolution: Dissolve

-Boc-L-Proline (10 mmol) in dry DCM (50 mL) under -

Activation: Add DMAP (12 mmol) and EDC

HCl (12 mmol) at 0°C. Stir for 15 minutes. -

Coupling: Add the sulfonamide (11 mmol). Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/EDC), saturated

, and brine. -

Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1) to remove the Boc group.[4]

-

Neutralization: Carefully neutralize with

to obtain the free base catalyst.

Protocol: GlaxoSmithKline Method (Acid Anhydride)

For sterically hindered or less reactive sulfonamides.

Reaction:

Key Insight: The use of catalytic sulfuric acid promotes the acylation of the weakly nucleophilic sulfonamide nitrogen.

Data Summary: Catalyst Comparison

| Feature | L-Proline | |

| Solubility | Water, DMSO, MeOH | Toluene, DCM, THF, Neat |

| pKa (Acidic H) | ~4.8 (COOH) | ~3.5–4.5 (CONHSO2R) |

| Reaction Media | Polar/Aqueous | Non-polar/Organic |

| Substrate Scope | Simple Ketones | Aromatic/Aliphatic Ketones |

| Turnover Freq. | Low (often 20-30 mol%) | High (often 1-5 mol%) |

References

-

Berkessel, A., et al. (2004). "Proline-Catalyzed Asymmetric Aldol Reactions: The Acidic N-Sulfonyl Carboxamide Group as a Bioisostere of the Carboxylic Acid." Angewandte Chemie International Edition. Link

-

Ley, S. V., et al. (2005). "A Practical and Modular Synthesis of N-Sulfonyl Carboxamides." Organic & Biomolecular Chemistry. Link

-

Yang, H., & Carter, R. G. (2010). "Proline Sulfonamide-Based Organocatalysis: Better Late than Never." Synlett. Link

-

Ammazzalorso, A., et al. (2017).[3][5] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. Link

-

McCauley, J. A., et al. (2010).[3] "Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor."[2][3] Journal of Medicinal Chemistry. Link

Sources

- 1. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Acylsulfonamide - Wikipedia [en.wikipedia.org]

Technical Guide: Safety and Handling of N-(2-Thiophenesulfonyl)-L-prolinamide

Executive Summary

N-(2-Thiophenesulfonyl)-L-prolinamide (CAS: 1089663-51-3) is a high-value chiral organocatalyst and intermediate used extensively in asymmetric synthesis and medicinal chemistry.[1] Structurally, it combines a thiophene moiety—imparting unique electronic properties—with a rigid L-proline scaffold. This compound is critical for catalyzing asymmetric aldol reactions and serves as a pharmacophore in the development of antiviral and antidiabetic therapeutics.

While not classified as acutely toxic, its sulfonamide functionality necessitates strict handling protocols to prevent sensitization and respiratory irritation. This guide provides an authoritative framework for the safe storage, manipulation, and disposal of this compound, grounded in rigorous industrial hygiene standards.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical state and solubility profile is the first step in designing a safe handling protocol.

| Property | Specification |

| Chemical Name | N-(2-Thiophenesulfonyl)-L-prolinamide |

| CAS Number | 1089663-51-3 |

| Molecular Formula | C₉H₁₂N₂O₃S₂ |

| Molecular Weight | 260.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Acetone, DCM); Low solubility in non-polar alkanes.[1][2] |

| Melting Point | 142–145 °C (Typical range for sulfonamide derivatives) |

| Chirality | L-isomer (S-configuration at proline alpha-carbon) |

Hazard Identification & Risk Assessment

GHS Classification

Based on Structure-Activity Relationships (SAR) of analogous sulfonamides and available safety data, the compound is classified under the following GHS categories:

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Key Toxicology Insights

-

Sensitization Potential: Sulfonamide derivatives are known sensitizers. Repeated dermal or inhalation exposure may lead to hypersensitivity reactions.

-

Decomposition Hazards: Thermal decomposition releases toxic gases, including Nitrogen Oxides (NOx), Sulfur Oxides (SOx), and Carbon Monoxide (CO).

Operational Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Ventilation: Ensure face velocity is maintained between 0.3–0.5 m/s.

Personal Protective Equipment (PPE)

-

Respiratory: If handling outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. Double-gloving is recommended during synthesis workups involving chlorinated solvents.

-

Ocular: Chemical safety goggles. Face shields are required if the reaction setup involves pressurized systems.

Safe Weighing & Transfer Workflow

The following diagram illustrates the critical decision points and safety barriers during the handling process.

Figure 1: Operational workflow ensuring containment from receipt to disposal.

Synthesis & Reaction Safety

Researchers often synthesize this catalyst in situ or as a precursor. The standard synthesis involves the sulfonylation of L-prolinamide.

Standard Preparation Protocol

Reaction: L-Prolinamide + 2-Thiophenesulfonyl Chloride

-

Reagent Prep: Dissolve L-prolinamide in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 1.2 equivalents of N-methylmorpholine (NMM) or Triethylamine (TEA). Safety Note: Exothermic reaction; cool to 0°C.

-

Sulfonylation: Dropwise addition of 2-thiophenesulfonyl chloride.

-

Hazard:[2] Sulfonyl chlorides are corrosive and lachrymators. Handle strictly in a fume hood.

-

-

Quenching: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.

-

Purification: Recrystallization from Ethyl Acetate/Hexanes or Column Chromatography.

Mechanistic Application (Organocatalysis)

This compound acts as a bifunctional catalyst. The sulfonamide proton (NH) activates electrophiles (e.g., aldehydes) via hydrogen bonding, while the pyrrolidine nitrogen forms an enamine with nucleophiles (e.g., ketones).

Figure 2: Catalytic cycle depicting the dual activation mode of the compound.

Storage & Stability

-

Temperature: Store at Room Temperature or Cool (<15°C) depending on the specific certificate of analysis. Long-term storage is best at 2–8°C to prevent slow degradation.

-

Environment: Hygroscopic. Keep under inert atmosphere (Nitrogen or Argon) if possible.

-

Shelf Life: 24 months if stored properly in a sealed container.

-

Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Emergency Response

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, lab coat, and safety goggles. Wear a dust mask if powder is dispersed.

-

Containment: Cover spill with a damp paper towel to prevent dust generation.

-

Cleanup: Wipe up with a solvent-dampened pad (Acetone or Ethanol). Place waste in a sealed bag labeled "Hazardous Chemical Waste."

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.[2][4][5][6] Seek medical attention if irritation persists.

-

Skin Contact: Wash with soap and water.[7][4][5][6] Remove contaminated clothing.[2][4][5][6]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

TCI Chemicals. (n.d.). N-(2-Thiophenesulfonyl)-L-prolinamide Product Specification & SDS. Retrieved from [6]

-

Nakamura, S., et al. (2008).[8] "Enantioselective Synthesis of (R)-Convolutamydine A with New N-Heteroarylsulfonylprolinamides." Chemistry – A European Journal, 14(26), 8079-8081. (Demonstrates catalytic application).

-

PubChem. (2025).[3] 2-Thiophenesulfonamide Compound Summary. National Library of Medicine. Retrieved from (Source for general thiophenesulfonamide hazard data).

-

Fisher Scientific. (2025). Safety Data Sheet: Sulfonamide Derivatives. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. capotchem.cn [capotchem.cn]

- 8. N-(2-Thiophenesulfonyl)-L-prolinamide | 1089663-51-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

"N-(2-Thiophenesulfonyl)-L-prolinamide mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Thiophenesulfonyl)-L-prolinamide and its Analogs as Matrix Metalloproteinase Inhibitors

Disclaimer: The compound "N-(2-Thiophenesulfonyl)-L-prolinamide" is listed commercially for research and development use but is not extensively characterized in peer-reviewed scientific literature.[1][2][3] This guide, therefore, focuses on the well-established mechanism of action for the broader class of thiophenesulfonyl-prolinamide derivatives, which are recognized as potent inhibitors of Matrix Metalloproteinases (MMPs). The principles, experimental protocols, and mechanistic insights described herein are based on extensive research on structurally analogous compounds and provide a robust framework for understanding the potential activity of N-(2-Thiophenesulfonyl)-L-prolinamide.

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[4][5] Under physiological conditions, their activity is tightly controlled.[6] However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[6][7]

The N-arylsulfonylamino acid scaffold, particularly those incorporating a proline or proline-like moiety, has been a cornerstone in the development of MMP inhibitors (MMPIs).[4][8] These compounds are designed to interact with the active site of MMPs, preventing the degradation of ECM components. This guide provides a detailed exploration of the molecular mechanism of action for this class of inhibitors, with a focus on the roles of the key structural components: the thiophenesulfonyl group and the L-prolinamide core.

Core Mechanism of Action: A Tale of Molecular Interactions

The inhibitory activity of N-(2-Thiophenesulfonyl)-L-prolinamide analogs stems from their ability to bind with high affinity to the active site of MMPs. This binding is a coordinated effort of its distinct chemical moieties, each playing a specific role in stabilizing the enzyme-inhibitor complex.

The Sulfonamide Moiety: The Zinc-Binding Anchor

At the heart of the MMP catalytic domain lies a zinc ion (Zn²⁺), which is essential for the hydrolysis of peptide bonds in substrate proteins.[9] The sulfonamide group (—SO₂NH—) of the inhibitor acts as a potent zinc-binding group (ZBG).[10][11] It coordinates with the catalytic zinc ion, displacing a water molecule that is crucial for the enzymatic reaction.[9] This interaction effectively neutralizes the catalytic machinery of the enzyme.[10]

Furthermore, the sulfonamide group forms critical hydrogen bonds with the backbone amides of amino acid residues lining the active site, such as leucine and alanine.[4] These hydrogen bonds provide additional stability to the inhibitor's binding orientation.[10][11]

The Proline Scaffold: Orienting for Specificity

The L-prolinamide component of the inhibitor serves as a rigid scaffold that correctly positions the other functional groups for optimal interaction with the enzyme's specificity pockets. The pyrrolidine ring of proline is designed to fit into the S1' pocket of the MMP active site. The S1' pocket is a deep, hydrophobic cleft that plays a major role in determining the substrate specificity of different MMPs.[8][11] The precise fit of the proline ring into this pocket is a key determinant of the inhibitor's potency and selectivity for different MMP family members.[8]

The Thiophene Group: Enhancing Affinity and Selectivity

The 2-thiophenesulfonyl group, an aromatic heterocycle, is designed to occupy and interact with other specificity pockets of the enzyme, such as the S1 or S2' pockets.[6][12] These interactions are typically hydrophobic or involve van der Waals forces.[8] The nature and substitution pattern of this aromatic group can be modified to fine-tune the inhibitor's affinity and selectivity profile against different MMPs.[8][12] For instance, derivatives with different aromatic groups have shown varying potencies against MMP-2, MMP-9, and MMP-13.[5][7]

Visualizing the Inhibition

Caption: A diagram illustrating the competitive inhibition of Matrix Metalloproteinases (MMPs).

Experimental Characterization of the Mechanism of Action

To elucidate the mechanism of action of a putative MMP inhibitor like N-(2-Thiophenesulfonyl)-L-prolinamide, a series of well-defined experiments are necessary.

Table 1: Key Experimental Assays and Their Purpose

| Experiment | Purpose | Key Parameters Measured |

| In Vitro MMP Inhibition Assay | To determine the potency of the inhibitor. | IC₅₀ (Half-maximal inhibitory concentration) |

| Enzyme Kinetic Analysis | To determine the mode of inhibition. | Kᵢ (Inhibition constant), Vmax, Km |

| Selectivity Profiling | To assess the inhibitor's specificity for different MMPs. | IC₅₀ values against a panel of MMPs |

| Molecular Docking/Crystallography | To visualize the binding mode of the inhibitor in the active site. | Binding pose, key interactions |

Experimental Protocols

This protocol is a standard method for determining the IC₅₀ value of an MMP inhibitor.[13]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35).

-

Reconstitute the recombinant human MMP enzyme (e.g., MMP-2, MMP-9) in the assay buffer.[13]

-

Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Prepare a serial dilution of the inhibitor, N-(2-Thiophenesulfonyl)-L-prolinamide.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the MMP enzyme, and the inhibitor at various concentrations.[13]

-

Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 325/393 nm).[13]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

-

This protocol helps to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[14][15]

-

Experimental Setup:

-

Perform the MMP inhibition assay as described in Protocol 1, but with a matrix of varying substrate and inhibitor concentrations.

-

Use a fixed concentration of the enzyme.

-

-

Data Collection:

-